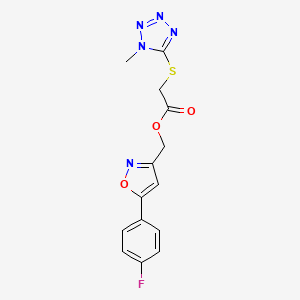

(5-(4-fluorophenyl)isoxazol-3-yl)methyl 2-((1-methyl-1H-tetrazol-5-yl)thio)acetate

Description

The compound “(5-(4-fluorophenyl)isoxazol-3-yl)methyl 2-((1-methyl-1H-tetrazol-5-yl)thio)acetate” is a heterocyclic derivative featuring an isoxazole core substituted with a 4-fluorophenyl group at the 5-position. The methyl ester group at the 3-position of the isoxazole is linked to a thioacetate moiety bearing a 1-methyltetrazole substituent. The fluorophenyl group may enhance metabolic stability and binding affinity, while the tetrazole-thioacetate moiety could influence solubility and intermolecular interactions .

Properties

IUPAC Name |

[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(1-methyltetrazol-5-yl)sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN5O3S/c1-20-14(16-18-19-20)24-8-13(21)22-7-11-6-12(23-17-11)9-2-4-10(15)5-3-9/h2-6H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZQQKZRJKOGOIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC(=O)OCC2=NOC(=C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-(4-fluorophenyl)isoxazol-3-yl)methyl 2-((1-methyl-1H-tetrazol-5-yl)thio)acetate , with CAS Number 1203045-15-1, is a synthetic organic molecule notable for its potential biological activities. This article explores its biological activity, including pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 349.34 g/mol. The structure features a 4-fluorophenyl group, an isoxazole moiety, and a tetrazole derivative, which are known to influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₂FN₅O₃S |

| Molecular Weight | 349.34 g/mol |

| CAS Number | 1203045-15-1 |

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and antifungal domains. The presence of the tetrazole moiety is significant for its biological efficacy, as tetrazoles are frequently associated with enhanced pharmacological properties.

Antimicrobial Activity

Studies have shown that compounds with similar structural features possess notable antimicrobial properties. For instance, derivatives containing the tetrazole ring have demonstrated effectiveness against various fungal strains, including Candida species. The minimum inhibitory concentrations (MICs) for related compounds have been reported as low as 0.37 μM against Pichia guilliermondii and N. glabrata .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural characteristics:

- Isoxazole Ring : Known for its role in enhancing lipophilicity and modulating receptor interactions.

- Tetrazole Group : Contributes to increased potency and selectivity against specific biological targets .

Case Studies

- Antifungal Efficacy : In a comparative study, related tetrazole derivatives exhibited strong antifungal activity against fluconazole-resistant strains of Candida krusei and C. parapsilosis. The compound's ability to inhibit these strains suggests potential therapeutic applications in treating resistant fungal infections .

- Neuroprotective Effects : Similar compounds have been investigated for their neuroprotective properties. Research indicates that compounds interacting with microtubules can protect neuronal cells from beta-amyloid-induced toxicity, suggesting that the isoxazole moiety may confer neuroprotective benefits .

The precise mechanism of action for this compound remains under investigation; however, it is believed to involve:

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of isoxazole compounds exhibit significant antimicrobial properties. The presence of the fluorophenyl group in this compound enhances its interaction with biological targets, potentially leading to the development of new antimicrobial agents. For instance, related compounds have shown efficacy against various bacterial strains, suggesting that this compound may also possess similar activities .

Anti-inflammatory Properties

Compounds containing isoxazole rings have been investigated for their anti-inflammatory effects. Research indicates that the structural features of (5-(4-fluorophenyl)isoxazol-3-yl)methyl 2-((1-methyl-1H-tetrazol-5-yl)thio)acetate may influence its ability to inhibit inflammatory pathways, particularly through modulation of key enzymes involved in inflammation such as COX-II .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The incorporation of the tetrazole moiety has been linked to enhanced biological activity due to its ability to form hydrogen bonds and interact favorably with target proteins . The fluorine atom's electronegativity can also affect the compound's lipophilicity and binding affinity.

Synthesis of Functional Materials

The unique chemical structure of this compound allows for its use in synthesizing advanced materials. Its derivatives can be integrated into polymers or coatings that require specific thermal or mechanical properties, making it useful in developing high-performance materials for industrial applications .

Photophysical Properties

Research into the photophysical properties of isoxazole derivatives has revealed potential applications in optoelectronic devices. The compound's ability to absorb and emit light at specific wavelengths can be harnessed in developing sensors or light-emitting diodes (LEDs) .

Pesticidal Activity

The potential use of this compound as a pesticide is an area of growing interest. Its structural components suggest it may interact with pest biochemical pathways, providing a basis for developing new agrochemicals that are effective against resistant pest populations .

Summary Table of Applications

| Application Area | Potential Uses | Key Features |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents, anti-inflammatory drugs | Enhanced binding affinity |

| Material Sciences | Synthesis of functional materials, optoelectronics | Unique photophysical properties |

| Agricultural Chemistry | Development of new pesticides | Interaction with pest pathways |

Chemical Reactions Analysis

Cyclization of β-Keto Esters

The 5-(4-fluorophenyl)isoxazole scaffold is synthesized via cyclization of β-keto esters with hydroxylamine hydrochloride . For example:

-

Reactant : Ethyl 3-(4-fluorophenyl)-3-oxopropanoate

-

Conditions : Reflux in ethanol/water (1:1) with hydroxylamine hydrochloride for 4–6 hours .

-

Product : 5-(4-fluorophenyl)isoxazol-3-ol.

Functionalization to Methanol Derivative

The 3-hydroxyl group is converted to a hydroxymethyl group for esterification:

Preparation of 1-Methyl-1H-tetrazole-5-thiol

-

Reactants : Methylamine, carbon disulfide, and sodium azide.

-

Conditions : Cycloaddition under reflux in DMF at 80°C for 12 hours .

Thioether Formation

-

Reactants : 1-Methyl-1H-tetrazole-5-thiol and bromoacetic acid.

-

Reaction :

Coupling via Carbodiimide Chemistry

-

Reactants :

-

5-(4-Fluorophenyl)isoxazol-3-yl)methanol

-

2-((1-Methyl-1H-tetrazol-5-yl)thio)acetic acid

-

-

Conditions : DCC/DMAP in anhydrous dichloromethane, 0°C to room temperature, 12 hours .

Reaction Optimization Data

Isoxazole Formation (Hurd-Mori Cyclization)

-

Mechanism : Nucleophilic attack of hydroxylamine on the carbonyl, followed by cyclization and dehydration .

Thioether Coupling (SN2 Reaction)

Spectroscopic Characterization

-

FT-IR :

-

¹H NMR (CDCl₃) :

Stability and Reactivity Considerations

-

Thermal Sensitivity : The tetrazole-thioether bond may decompose above 150°C .

-

Oxidation : Thioether linkage is prone to oxidation; storage under inert gas recommended .

This synthesis leverages established methodologies for isoxazole and tetrazole systems, ensuring scalability and reproducibility. Further optimization (e.g., microwave-assisted steps ) could enhance efficiency.

Comparison with Similar Compounds

a) 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4)

- Structural Features : Replaces the isoxazole ring with a thiazole core and incorporates a triazole instead of tetrazole. The chloro substituent on the phenyl group distinguishes it from the target compound’s fluorophenyl group.

- Synthesis : Achieved in high yields (85–90%) via cyclocondensation reactions, crystallized from dimethylformamide (DMF) .

b) 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5)

- Structural Features : Isoelectronic with Compound 4 but substitutes chlorine with fluorine, mirroring the target compound’s fluorophenyl group.

- Crystallography : Isostructural with Compound 4 (triclinic, P 1̄ symmetry), with two independent molecules per asymmetric unit. Slight adjustments in crystal packing accommodate halogen differences .

c) Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate

- Structural Features : Combines thiadiazole and triazole rings with a sodium carboxylate group.

- Computational Data : Exhibits higher intermolecular interaction energies with target enzymes compared to reference compounds, highlighting the role of sulfur-containing heterocycles in binding .

Physicochemical Properties

Key Observations :

- The target compound’s isoxazole core may confer greater metabolic stability compared to thiazole/triazole analogues due to reduced susceptibility to enzymatic degradation.

- Fluorine substituents enhance crystallinity and packing efficiency, as seen in Compound 5’s isostructurality with Compound 4 .

- The tetrazole-thioacetate moiety in the target compound could improve solubility relative to sodium carboxylate derivatives .

Q & A

Q. What are the critical steps in synthesizing (5-(4-fluorophenyl)isoxazol-3-yl)methyl 2-((1-methyl-1H-tetrazol-5-yl)thio)acetate, and how are intermediates characterized?

The synthesis involves:

- Step 1 : Formation of the isoxazole core via cyclization of a fluorophenyl-substituted precursor under reflux conditions (e.g., using hydroxylamine and a ketone derivative) .

- Step 2 : Thioether linkage formation between the isoxazole methyl group and the tetrazole-thioacetate moiety. This requires nucleophilic substitution under inert atmospheres (N₂/Ar) with catalysts like NaH or K₂CO₃ in polar aprotic solvents (e.g., DMF or acetonitrile) .

- Characterization : Intermediates are monitored via HPLC for purity and ¹H/¹³C NMR to confirm regioselectivity (e.g., distinguishing tetrazole N-methylation sites) .

Q. What spectroscopic techniques are essential for verifying the structural integrity of this compound?

- NMR Spectroscopy : ¹H NMR confirms the presence of the 4-fluorophenyl group (δ ~7.2–7.8 ppm, split due to para-F) and the tetrazole-thioacetate moiety (δ ~3.5–4.5 ppm for methyl/methylene groups) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peaks) and detects side products like dehalogenated derivatives .

- FT-IR : Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetate) .

Q. How does the fluorophenyl group influence the compound’s physicochemical properties?

The 4-fluorophenyl moiety enhances:

- Lipophilicity : Measured via logP values (e.g., ~2.5–3.0 using shake-flask methods), critical for membrane permeability .

- Electron-withdrawing effects : Stabilizes the isoxazole ring via resonance, confirmed by DFT calculations (e.g., reduced HOMO-LUMO gaps) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts like des-methyl tetrazole or isoxazole ring-opening?

- Catalyst Screening : Use NaH over K₂CO₃ to reduce hydrolysis of the tetrazole-thioacetate group .

- Temperature Control : Maintain 60–70°C during thioether formation to prevent thermal decomposition .

- Solvent Selection : Acetonitrile (low nucleophilicity) reduces SN2 side reactions compared to DMSO .

- In situ Monitoring : Real-time TLC (silica gel, hexane/EtOAc) tracks byproducts; HPLC-DAD quantifies yields .

Q. What computational methods are suitable for predicting binding interactions of this compound with biological targets?

- Molecular Docking (AutoDock/Vina) : Models interactions with enzymes (e.g., cyclooxygenase-2) by aligning the fluorophenyl group in hydrophobic pockets .

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories, focusing on hydrogen bonds between the tetrazole and catalytic residues .

- QSAR Studies : Correlate substituent electronegativity (e.g., F vs. Cl) with bioactivity using Hammett constants .

Q. How can crystallographic data resolve contradictions in spectroscopic assignments (e.g., ambiguous NOE signals)?

Q. What strategies mitigate challenges in scaling up synthesis (e.g., low yields in cyclization steps)?

Q. How does the tetrazole-thioacetate moiety influence metabolic stability in vitro?

- Microsomal Assays : Rat liver microsomes show slower degradation (~t₁/₂ > 60 min) due to steric hindrance from the methyl group on the tetrazole .

- CYP450 Inhibition Screening : The thioether linkage reduces interaction with CYP3A4 compared to sulfone analogs .

Data Analysis and Contradictions

Q. How should researchers address discrepancies between theoretical (DFT) and experimental (XRD) bond lengths in the isoxazole ring?

Q. What analytical approaches validate bioactivity data when SAR studies conflict with docking predictions?

- SPR (Surface Plasmon Resonance) : Directly measure binding kinetics (ka/kd) to resolve false-positive docking results .

- Alanine Scanning Mutagenesis : Identify critical residues in target proteins that contradict computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.